

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 3-Hydroxy-5-nitrobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-nitrobenzaldehyde ($C_7H_5NO_4$, CAS No: 193693-95-7) is a key aromatic aldehyde derivative whose utility in synthetic chemistry and drug discovery necessitates a comprehensive understanding of its structural and electronic properties.^{[1][2]} This in-depth technical guide provides a detailed analysis of the spectroscopic data for **3-Hydroxy-5-nitrobenzaldehyde**, offering insights into its molecular structure and functional group characteristics. While direct experimental spectra for this specific isomer are not widely available in public databases, this guide leverages established spectroscopic principles and comparative data from closely related isomers to present a robust, predictive analysis. This document serves as a vital resource for researchers, offering detailed experimental protocols and interpretative guidance for Infrared (IR), Nuclear Magnetic Resonance (1H NMR and ^{13}C NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction: The Molecular Landscape of 3-Hydroxy-5-nitrobenzaldehyde

3-Hydroxy-5-nitrobenzaldehyde is a substituted aromatic compound featuring a benzene ring functionalized with a hydroxyl (-OH) group at position 3, a nitro (-NO₂) group at position 5, and an aldehyde (-CHO) group at position 1. This unique arrangement of electron-withdrawing

(nitro and aldehyde) and electron-donating (hydroxyl) groups dictates its chemical reactivity and provides a distinct spectroscopic signature. Understanding this signature is paramount for confirming its identity, assessing its purity, and predicting its behavior in chemical reactions, which is of particular importance in the synthesis of novel pharmaceutical compounds.

This guide provides a foundational understanding of the expected spectroscopic data for **3-Hydroxy-5-nitrobenzaldehyde**, enabling researchers to effectively characterize this molecule in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For **3-Hydroxy-5-nitrobenzaldehyde**, ^1H and ^{13}C NMR will provide definitive information about the aromatic protons and the carbon skeleton.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The strongly electron-withdrawing nitro and aldehyde groups will deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ^1H NMR Chemical Shifts (in DMSO- d_6)

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde (-CHO)	~9.9 - 10.1	Singlet (s)	-
H-2	~8.2 - 8.4	Doublet (d)	~2-3
H-4	~7.8 - 8.0	Doublet of doublets (dd)	~2-3, ~1-2
H-6	~8.5 - 8.7	Doublet (d)	~1-2
Hydroxyl (-OH)	~10.5 - 11.5	Singlet (s), broad	-

Rationale behind Predictions: The predictions are based on the analysis of related compounds such as 3-nitrobenzaldehyde and other substituted nitrobenzaldehydes.[3] The deshielding effect of the nitro and aldehyde groups is expected to place the aromatic protons in the observed ranges. The coupling constants are typical for meta and para relationships in a benzene ring.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the aldehyde will be significantly downfield, while the aromatic carbons will appear in a predictable pattern based on substituent effects.

Table 2: Predicted ^{13}C NMR Chemical Shifts (in DMSO- d_6)

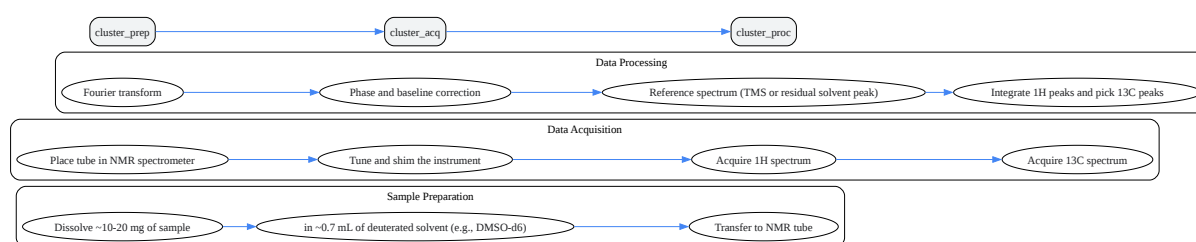
Carbon Atom	Predicted Chemical Shift (ppm)
C=O (Aldehyde)	~190 - 193
C-1	~138 - 140
C-2	~125 - 127
C-3	~158 - 160
C-4	~120 - 122
C-5	~148 - 150
C-6	~130 - 132

Rationale behind Predictions: The chemical shifts are estimated based on additive rules for substituted benzenes and comparison with data for compounds like 3-hydroxy-4-nitrobenzaldehyde.[4][5] The carbons directly attached to the electron-withdrawing groups (C-1, C-3, C-5) are expected to be shifted further downfield.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Analysis



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Caption: A generalized workflow for NMR analysis.

- **Sample Preparation:** Dissolve approximately 10-20 mg of **3-Hydroxy-5-nitrobenzaldehyde** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like the hydroxyl proton.
- **Instrument Setup:** Place the NMR tube into the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal resolution.[6]
- **¹H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

- **Data Processing:** Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

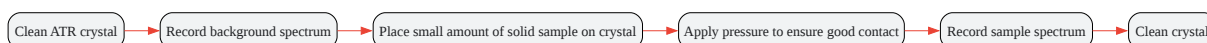
Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (phenolic)	3200 - 3500	Broad, Medium
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aldehyde)	2720 - 2820	Weak, often two bands
C=O Stretch (aldehyde)	1680 - 1700	Strong
N=O Stretch (asymmetric)	1510 - 1550	Strong
C=C Stretch (aromatic)	1450 - 1600	Medium to Strong
N=O Stretch (symmetric)	1340 - 1370	Strong
C-O Stretch (phenolic)	1200 - 1260	Medium
C-H Out-of-plane Bending	700 - 900	Strong

Rationale behind Predictions: The predicted frequencies are based on established correlation tables and data from similar aromatic aldehydes and nitro compounds.[7][8] The presence of both a hydroxyl and a carbonyl group may lead to some broadening and shifting of the respective bands due to potential intermolecular hydrogen bonding.

Experimental Protocol: FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a convenient and common technique for obtaining IR spectra of solid samples.

Workflow for ATR-FTIR Analysis



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Caption: A streamlined workflow for ATR-FTIR analysis.

- Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
- Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[9]
- Sample Application: Place a small amount of the solid **3-Hydroxy-5-nitrobenzaldehyde** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Electron Ionization (EI) is a common technique for volatile organic compounds.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of **3-Hydroxy-5-nitrobenzaldehyde** is expected to show a prominent molecular ion peak (M^+) at m/z 167, corresponding to its molecular weight.^[2] The fragmentation pattern will be influenced by the functional groups present.

Table 4: Predicted Key Mass Spectral Fragments

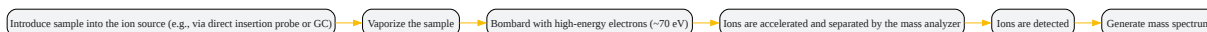
m/z	Proposed Fragment
167	$[M]^+$ (Molecular Ion)
166	$[M-H]^+$
137	$[M-NO]^+$
121	$[M-NO_2]^+$
93	$[C_6H_5O]^+$
65	$[C_5H_5]^+$

Rationale behind Predictions: Aromatic compounds often exhibit a stable molecular ion.^[10] Common fragmentation pathways for nitroaromatics include the loss of NO and NO₂. The loss of the aldehyde group (CHO) is also a possibility.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Acquiring a mass spectrum via EI-MS typically involves introducing the sample into the ion source where it is vaporized and bombarded with electrons.

Workflow for EI-MS Analysis



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Caption: A general workflow for EI-MS analysis.

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).[11]
- **Ionization:** In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12]
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z .

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π -system of the aromatic ring, along with the chromophoric aldehyde and nitro groups, will result in characteristic absorption bands.

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

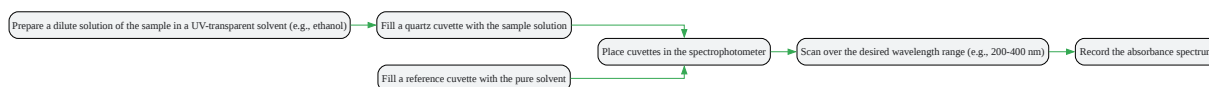
Transition	Predicted λ_{max} (nm)
$\pi \rightarrow \pi$	~250 - 270
$n \rightarrow \pi$	~330 - 350

Rationale behind Predictions: The $\pi \rightarrow \pi^*$ transitions of the aromatic system are typically observed in the 250-270 nm range.[13][14] The $n \rightarrow \pi^*$ transition, associated with the non-bonding electrons of the oxygen atoms in the aldehyde and nitro groups, is expected at a longer wavelength with lower intensity.[15] The exact positions and intensities of these bands will be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

Acquiring a UV-Vis spectrum involves measuring the absorbance of a dilute solution of the compound over a range of wavelengths.

Workflow for UV-Vis Analysis



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Caption: A standard workflow for UV-Vis spectroscopic analysis.

- **Sample Preparation:** Prepare a dilute solution of **3-Hydroxy-5-nitrobenzaldehyde** in a UV-transparent solvent such as ethanol or methanol. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).^[16]
- **Instrument Setup:** Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the sample solution and a matched cuvette with the pure solvent to serve as a reference.
- **Data Acquisition:** Place the cuvettes in the instrument and scan over the desired wavelength range (e.g., 200-400 nm). The instrument will automatically subtract the absorbance of the solvent.^[16]

Safety and Handling

3-Hydroxy-5-nitrobenzaldehyde should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.^[17] In case of accidental exposure, follow the first-aid measures outlined in the SDS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Hydroxy-5-nitrobenzaldehyde** and the experimental protocols required to obtain them. By combining predictive analysis based on established chemical principles with detailed, practical methodologies, this document serves as an essential resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The accurate characterization of this molecule is the first step towards unlocking its full potential in a wide range of scientific applications.

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